8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride
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Overview
Description
8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a sulfur atom and a nitrogen atom within its spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common synthetic route includes the reaction of a thiol with an aziridine derivative under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spiro ring system can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decan-3-ylmethanol: Similar structure but with different substitution patterns.
8-Thia-2-azaspiro[4.5]decan-3-ylmethanol: Lacks the hydrochloride salt form.
1,3,4-Thiadiazole derivatives: Contains a thiadiazole ring instead of the spirocyclic structure.
Uniqueness
8-Thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring system allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
8-thia-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSYCGHAWYGODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC(NC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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